1-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-bromobenzoyl)thiourea
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Overview
Description
1-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-bromobenzoyl)thiourea is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzoxazole moiety, a bromobenzoyl group, and a thiourea linkage, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
The synthesis of 1-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-bromobenzoyl)thiourea typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the condensation of 2-aminophenol with aldehydes or ketones under acidic conditions to form the benzoxazole ring .
Chemical Reactions Analysis
1-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-bromobenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiourea group to an amine.
Scientific Research Applications
1-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-bromobenzoyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-bromobenzoyl)thiourea involves its interaction with specific molecular targets. The benzoxazole moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The thiourea group can form hydrogen bonds with proteins, affecting their function and stability. Additionally, the bromobenzoyl group may enhance the compound’s ability to penetrate cell membranes .
Comparison with Similar Compounds
1-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(3-bromobenzoyl)thiourea can be compared with other benzoxazole derivatives, such as:
1-(4-chlorophenyl)-3-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea: This compound also features a benzoxazole moiety and a thiourea linkage but differs in the substituents on the phenyl ring.
2-(2-hydroxyphenyl)benzoxazole: This simpler benzoxazole derivative lacks the thiourea and bromobenzoyl groups, making it less complex but still valuable for certain applications.
The unique combination of functional groups in this compound sets it apart from these similar compounds, offering distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O2S/c1-13-9-10-15(21-24-17-7-2-3-8-19(17)28-21)12-18(13)25-22(29)26-20(27)14-5-4-6-16(23)11-14/h2-12H,1H3,(H2,25,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDNESIEGIYXFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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